molecular formula C₂₆H₃₅FO₆ B1141760 Betamethasone 17-butyrate CAS No. 5534-14-5

Betamethasone 17-butyrate

Cat. No. B1141760
CAS RN: 5534-14-5
M. Wt: 462.55
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone 17-butyrate (BM-17) is a synthetic glucocorticoid that is used as a topical anti-inflammatory and anti-pruritic agent. It is a derivative of the natural steroid hormone cortisol, which is produced in the adrenal gland. BM-17 is used to treat a variety of skin conditions, such as eczema, psoriasis, and dermatitis. It is also used to treat some forms of arthritis, asthma, and allergic rhinitis. BM-17 is a potent glucocorticoid that can be used to treat a variety of inflammatory and immune-mediated diseases.

Scientific Research Applications

  • Effectiveness in Treating Eczematous Skin Diseases : A clinical trial compared hydrocortisone 17-butyrate with betamethasone 17-valerate in treating eczematous skin disorders. The study found no significant difference between the two preparations in terms of effectiveness (Thormann & Brodthagen, 1976).

  • Local Anti-Inflammatory Properties : Research evaluated betamethasone 17-benzoate and 6α,9α difluoroprednisolone 21-acetate 17-butyrate in local cotton pellet and granuloma pouch bioassays, finding these compounds to be potent anti-inflammatory corticosteroids (Dipasquale, Rassaert, & McDougall, 1970).

  • Comparative Anti-Inflammatory Properties : Another study compared betamethasone 17-benzoate and 6α,9α difluoroprednisolone 21-acetate 17-butyrate with other corticosteroids in cotton pellet and rat paw edema bioassays, concluding that these compounds are very potent anti-inflammatory corticosteroids (Dipasquale, Rassaert, & McDougall, 1970).

  • Pharmacokinetic Analysis : A high-performance liquid chromatographic assay of betamethasone 17-valerate and its degradation products, including the application analysis of ointments, was described in a study. This method can also be applied to other corticosteroids (Po, Irwin, & Yip, 1979).

  • Influence on Collagen Synthesis : A comparison of the effects of hydrocortisone, hydrocortisone-17-butyrate, and betamethasone on collagen synthesis in human skin showed that hydrocortisone-17-butyrate and betamethasone significantly reduced collagen synthesis, suggesting a potential for skin atrophy with their use (Haapasaari, Risteli, Koivukangas, & Oikarinen, 1995).

  • Use in Anterior Uveitis Treatment : A study compared the efficacy of betamethasone phosphate and clobetasone butyrate in the treatment of acute unilateral nongranulomatous uveitis, finding betamethasone phosphate more effective in improving ocular signs (Dunne & Travers, 1979).

  • Synthesis and Topical Activity : The synthesis of 17-esters of corticosteroids, including betamethasone 17-valerate, has been studied for their high topical anti-inflammatory activity. Hydrocortisone 17-butyrate showed significant topical activity, similar to more complex corticosteroids (Kooreman, Marx, & Sijde, 1971).

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FO6/c1-5-6-22(32)33-26(21(31)14-28)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,27)20(30)13-24(19,26)4/h9-10,12,15,18-20,28,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMKMVBXZBLQMS-SOMXGXJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859705
Record name Betamethasone 17-butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone 17-butyrate

CAS RN

5534-14-5
Record name Betamethasone 17-butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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